![molecular formula C17H21N3O5S2 B2726031 N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 797775-13-4](/img/structure/B2726031.png)
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics. The presence of the furan ring and the pyrazole ring suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The compound contains a furan ring, a pyrazole ring, and two sulfonamide groups. These functional groups can participate in various chemical reactions and can interact with biological targets in specific ways .Physical And Chemical Properties Analysis
Without specific data, we can only make educated guesses about the properties of this compound. It’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Synthesis and Characterization
Research in this area focuses on the development of novel sulfonamide compounds through various synthetic pathways. For example, studies have reported on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, indicating the versatility of sulfonamides in creating compounds with potential antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019). Another study focused on the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, showcasing the broad therapeutic potentials of sulfonamide derivatives (Küçükgüzel et al., 2013).
Antimicrobial and Anticancer Activities
Sulfonamide derivatives have been evaluated for their antimicrobial and anticancer properties. For instance, compounds with sulfonamide groups have shown significant antimicrobial activities, exceeding the activity of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, sulfonamide compounds have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ghorab et al., 2015).
Anti-inflammatory and Enzyme Inhibition
Sulfonamide derivatives have been explored for their anti-inflammatory properties and ability to inhibit specific enzymes. Research on celecoxib derivatives demonstrated these compounds' anti-inflammatory, analgesic, and anticancer activities, further highlighting the therapeutic potential of sulfonamides (Küçükgüzel et al., 2013). Moreover, studies on novel sulfonamide compounds have investigated their roles as carbonic anhydrase inhibitors, offering insights into the development of treatments for conditions involving this enzyme (Gul et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-3-26(21,22)19-14-9-7-13(8-10-14)15-12-16(17-6-5-11-25-17)20(18-15)27(23,24)4-2/h5-11,16,19H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJJSIRJVNMNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1-(ethylsulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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